3-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound belonging to the class of quinoline derivatives. This particular compound features a pyrazoloquinoline core, which is a fused heterocyclic system known for its stability and biological relevance .
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves a multi-step process. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is carried out under tetrahydrofuran solvent medium, yielding the final compound with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. Molecular docking studies have shown that this compound can bind to specific sites on target proteins, inhibiting their activity and leading to cytotoxic effects on cancer cells . The pathways involved include the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other pyrazoloquinoline derivatives such as:
6-(4-methoxyphenyl)-3,9-dihydrodipyrazolo[3,4-b3’,4’-h]quinoline-1,5,7-triamine: Known for its high cytotoxicity against cancer cell lines.
Pyrazolo[4,3-c]quinolin-3,4-dione regioisomers: Synthesized through condensation reactions and screened for antimicrobial activity.
The uniqueness of 4-(4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H21N3O3/c1-19(2)8-12-15(13(23)9-19)14(10-4-6-11(25-3)7-5-10)16-17(20-12)21-22-18(16)24/h4-7,14H,8-9H2,1-3H3,(H3,20,21,22,24) |
InChI Key |
BBBBQAZJXCCLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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